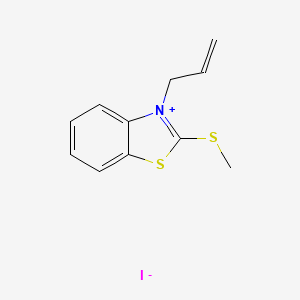![molecular formula C5H9ClO B14330084 2-[(1-Chloroethenyl)oxy]propane CAS No. 110129-47-0](/img/structure/B14330084.png)
2-[(1-Chloroethenyl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Chloroethenyl)oxy]propane is an organic compound with the molecular formula C5H9ClO. It contains a chlorine atom, an ether linkage, and a double bond, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloroethenyl)oxy]propane can be achieved through various methods. One common route involves the reaction of 1-chloroethene with propanol in the presence of a base, such as sodium hydroxide, to form the desired ether linkage . The reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Chloroethenyl)oxy]propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Saturated ethers.
Substitution: Alcohols and other substituted ethers.
Aplicaciones Científicas De Investigación
2-[(1-Chloroethenyl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(1-Chloroethenyl)oxy]propane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-propene: Similar in structure but lacks the ether linkage.
2-Chloro-1-propene: Similar but with the chlorine atom on a different carbon.
Vinyl chloride: Contains a chlorine atom and a double bond but lacks the ether linkage.
Uniqueness
2-[(1-Chloroethenyl)oxy]propane is unique due to its combination of a chlorine atom, an ether linkage, and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
110129-47-0 |
|---|---|
Fórmula molecular |
C5H9ClO |
Peso molecular |
120.58 g/mol |
Nombre IUPAC |
2-(1-chloroethenoxy)propane |
InChI |
InChI=1S/C5H9ClO/c1-4(2)7-5(3)6/h4H,3H2,1-2H3 |
Clave InChI |
QLLOPYNOLJIIBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
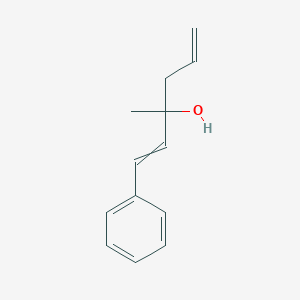
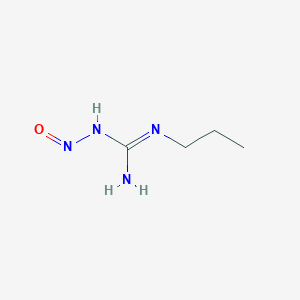

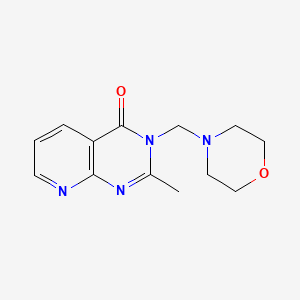
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
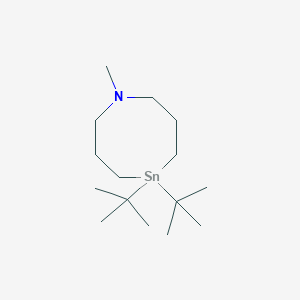
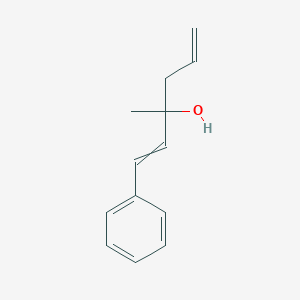
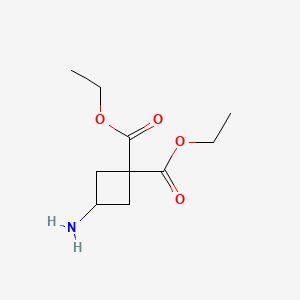
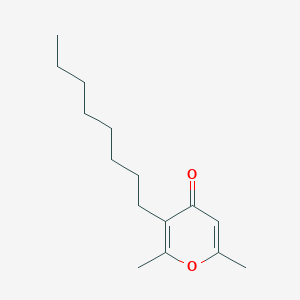
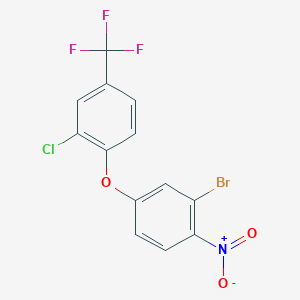
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
